2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane
Overview
Description
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is a chemical compound used as an intermediate in organic synthesis .
Synthesis Analysis
This compound is used in the preparation of 4-vinyl-benzoic acid ethyl ester . It is also used to prepare styrene derivatives by cross-coupling with aryl bromide in the presence of a palladium catalyst . A series of hydrosilyl-terminated polydimethyl-siloxane (HTP) of different molecular weight was cross-linked with 2,4,6,8-tetramethyl-2,4,6,8-tetravinyl-cyclotetra siloxane (D 4 V) to afford a three dimension cross-link network .Molecular Structure Analysis
The molecular formula of this compound is C12H24O4Si4 . The InChI Key is VMAWODUEPLAHOE-UHFFFAOYSA-N .Chemical Reactions Analysis
In the presence of a Pd catalyst, this reagent cross-couples with aryl bromides to give styrene derivatives .Physical and Chemical Properties Analysis
This compound is a clear colorless liquid . It has a refractive index of 1.4330-1.4350 at 20°C . It is miscible with most organic solvents .Scientific Research Applications
Polymer Science and Material Engineering
One significant application of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is in the field of polymer science, where it is used in the synthesis of core-shell structural latexes. Li et al. (2016) successfully introduced a siloxane monomer, specifically this compound, into the shell of silica/poly(methyl methacrylate-butyl acrylate) core-shell nanocomposite colloids via in-situ emulsion copolymerization. The resulting nanocomposite films exhibited excellent transparency, film-forming properties, enhanced water repellency, cross-linking degree, and UV-blocking properties, significantly increasing the weathering durability of the films (Li et al., 2016).
Lithium Battery Technology
Another critical application area is in lithium battery technology, where siloxane-modified separators improve the performance and safety of lithium batteries. Lee et al. (2009) prepared polyethylene separators grafted with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane using electron beam irradiation. These grafted separators showed enhanced ionic conductivity and electrochemical stability, suggesting their potential as effective separators for high-voltage lithium battery operations (Lee et al., 2009).
Advanced Polymerization Techniques
The compound is also pivotal in polymerization processes. Palaprat et al. (2005) explored the cationic polymerization of 2,4,6,8-tetramethylcyclotetrasiloxane, highlighting the influence of pH on the polymerization process. Optimal conditions led to polymers with significant molar masses and conversions, indicating the compound's role in synthesizing polymers with tailored properties (Palaprat et al., 2005).
Fluorescent Porous Polymers for Sensing Applications
Innovatively, Sun et al. (2019) utilized flexible cyclosiloxane-linked units derived from 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxanes to create fluorescent porous polymers. These materials, characterized by high porosity and strong fluorescence, have shown promise as multifunctional chemical sensors for detecting latent fingerprints and various chemical substances, including explosives and metal ions, under challenging conditions (Sun et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane is aryl bromides . Aryl bromides are a class of organic compounds that contain a bromine atom attached to an aromatic ring. They play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon bonds .
Mode of Action
This compound interacts with its targets, the aryl bromides, through a process known as cross-coupling . In the presence of a palladium catalyst, this compound cross-couples with aryl bromides to give styrene derivatives . This reaction results in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Biochemical Pathways
The cross-coupling reaction involving this compound and aryl bromides affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, including styrene derivatives .
Pharmacokinetics
Given its use in organic synthesis, it’s likely that its bioavailability is influenced by factors such as its chemical structure, the presence of a catalyst, and the conditions of the reaction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This leads to the synthesis of styrene derivatives, which are important compounds in various industrial applications .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the aryl bromide target, and the conditions of the reaction, such as temperature and pressure .
Properties
IUPAC Name |
2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-16H,1-4H2,5-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWALPEXSVOIFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C=C)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965933 | |
Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-63-0 | |
Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasilazane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5162-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.582 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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